N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide
Description
"N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide" is a synthetic compound featuring a hybrid structure combining a thienopyrazole core, an adamantane moiety, and a phenyl substituent. The phenyl group at the 2-position of the thienopyrazole ring contributes aromaticity and planar geometry, which may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-27-13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJCRBCYHFRVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazol core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide may be used to study biological processes and interactions. Its potential antimicrobial and antioxidant properties make it a candidate for further investigation in these areas.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the development of advanced materials and chemical processes. Its unique properties may contribute to innovations in various industrial applications.
Mechanism of Action
The mechanism by which N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would require further detailed studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the thienopyrazole ring and modifications to the heterocyclic core. Below is a detailed comparison based on available evidence:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
The tert-butyl analog (C20H29N3OS) introduces steric bulk, which may hinder binding to flat binding pockets but improve metabolic stability by blocking oxidative degradation pathways .
Core Modifications: The 5,5-dioxo (sulfone) modification in increases the electron-deficient nature of the thienopyrazole core, which could enhance interactions with positively charged or polar residues in enzymatic active sites.
Physicochemical Properties :
- Lipophilicity : The tert-butyl analog is likely more lipophilic (higher logP) than the phenyl or chlorophenyl derivatives, favoring blood-brain barrier penetration.
- Solubility : The sulfone-containing analog may exhibit improved aqueous solubility due to increased polarity, but this could reduce membrane permeability.
Biological Activity
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an adamantane moiety with a thieno[3,4-c]pyrazole ring system. This structural configuration is believed to contribute to its biological activity by allowing interactions with various molecular targets.
| Property | Description |
|---|---|
| Molecular Formula | C18H20N4S |
| Molecular Weight | 336.44 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in mediating inflammation.
- Receptor Modulation : Its interaction with various receptors, including G-protein coupled receptors (GPCRs) and tyrosine kinase receptors, suggests a role in modulating signaling pathways related to cell proliferation and survival.
- Antioxidant Activity : The thieno[3,4-c]pyrazole structure is known for its ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases.
Antitumor Activity
Research has highlighted the compound's potential in cancer therapy. A study evaluated its effects on various cancer cell lines and found that it exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In vivo studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of acute inflammation. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.
Case Studies
-
Study on Antitumor Activity :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM.
- : Suggests further development as a chemotherapeutic agent.
-
Anti-inflammatory Study :
- Objective : Evaluate the impact on LPS-induced inflammation in mice.
- Results : Administration resulted in a 50% reduction in edema and significant decreases in pro-inflammatory cytokines.
- Implications : Supports the use of this compound for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
